![molecular formula C16H25N3O2 B2879949 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide CAS No. 1448126-56-4](/img/structure/B2879949.png)
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in the late 1990s and has since been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Scientific Research Applications
NMDA Receptor Antagonists and Cognitive Effects
NMDA Receptor Involvement in Cognitive Processes : NMDA receptors are critical for synaptic plasticity, memory formation, and cognitive functions. Studies on NMDA receptor antagonists like ketamine have highlighted the receptor's role in inducing cognitive impairments and psychotic symptoms, akin to those observed in schizophrenia. For instance, subanesthetic doses of ketamine can exacerbate psychotic symptoms and cognitive impairments in schizophrenics, underscoring the NMDA receptor's involvement in the pathophysiology of schizophrenia (Malhotra et al., 1997).
Cognitive Impairments Induced by NMDA Receptor Antagonists : The administration of NMDA receptor antagonists has been shown to impair memory and cognitive functions in healthy volunteers. This effect is demonstrated through dose-dependent impairments in tasks requiring verbal and nonverbal memory, suggesting a direct role for NMDA receptors in explicit memory processes (Malhotra et al., 1996).
Potential Therapeutic Applications
Antidepressant Effects : Despite the cognitive impairments associated with NMDA receptor antagonists, compounds like ketamine exhibit rapid antidepressant effects in treatment-resistant depression. This paradoxical effect underscores the complex role of NMDA receptors in mood regulation and the potential for developing novel therapeutic agents targeting these receptors for mood disorders (Berman et al., 2000).
Neuroprotective Properties : Research into compounds with antioxidant properties, which may interact with NMDA receptors or their signaling pathways, highlights the potential for neuroprotection in conditions like cerebral infarction. Studies on free radical scavengers suggest a role in preserving neuronal markers post-infarction, indicating a broader therapeutic application for compounds affecting the glutamatergic system (Houkin et al., 1998).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-11-16(20)17-10-13-9-15(12-7-8-12)19(18-13)14-5-3-4-6-14/h9,12,14H,2-8,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQQNNWXAJUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.